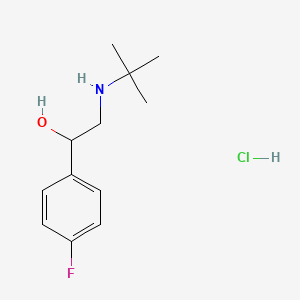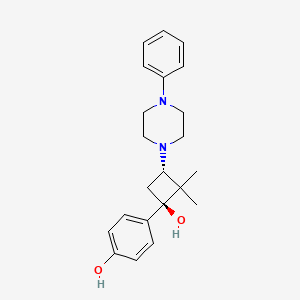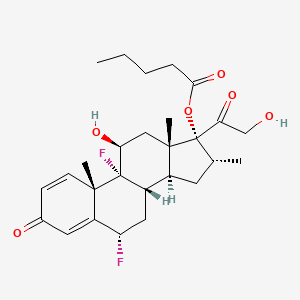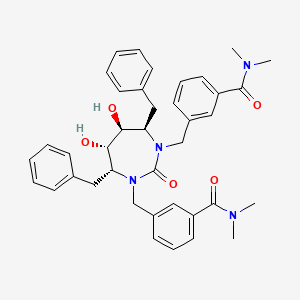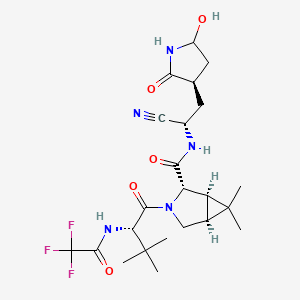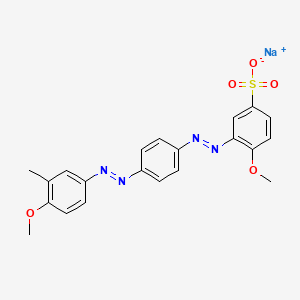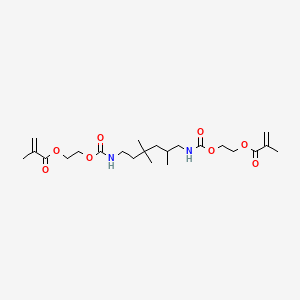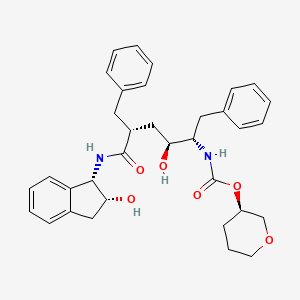
5-Chloro-3-(5-(p-chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-2-indolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(5-(p-chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-2-indolinone is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound features a unique structure combining an indolinone core with a 1,3,4-oxadiazole moiety, making it a versatile candidate for various chemical reactions and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(5-(p-chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-2-indolinone typically involves the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Oxadiazole Ring: The 1,3,4-oxadiazole ring is introduced by reacting the indolinone derivative with a hydrazine derivative, followed by cyclization with a carboxylic acid derivative or its equivalent.
Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the oxadiazole ring or the indolinone core to yield reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise as an antimicrobial and antifungal agent, with studies indicating significant activity against various pathogenic strains.
Medicine: The compound is being explored for its potential anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
類似化合物との比較
Similar Compounds
5-Chloro-3-methyl-1-phenylpyrazole-4-carbonitrile: This compound shares a similar chlorinated heterocyclic structure and has been studied for its antimicrobial and anti-inflammatory activities.
4-amino-3-methyl-1-phenyl-1H-selenolo[2,3-c]pyrazole-5-carboxamide: Another related compound with a different heterocyclic core, known for its significant antibacterial and antifungal properties.
Uniqueness
5-Chloro-3-(5-(p-chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-2-indolinone stands out due to its unique combination of an indolinone core and an oxadiazole ring, which imparts distinct chemical and biological properties
特性
| 84640-87-9 | |
分子式 |
C16H8Cl2N4O2 |
分子量 |
359.2 g/mol |
IUPAC名 |
(3E)-5-chloro-3-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1H-indol-2-one |
InChI |
InChI=1S/C16H8Cl2N4O2/c17-9-3-1-8(2-4-9)15-21-22-16(24-15)20-13-11-7-10(18)5-6-12(11)19-14(13)23/h1-7H,(H,19,20,22,23) |
InChIキー |
DVEKASOQLJFRKP-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=CC=C1C2=NN=C(O2)/N=C/3\C4=C(C=CC(=C4)Cl)NC3=O)Cl |
正規SMILES |
C1=CC(=CC=C1C2=NN=C(O2)N=C3C4=C(C=CC(=C4)Cl)NC3=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




